Cas no 361367-40-0 (5-amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide)

5-amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 5-amino-1-benzyl-n-(2-methoxyphenyl)triazole-4-carboxamide
- 5-Amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- F0912-0477
- [5-amino-1-benzyl(1,2,3-triazol-4-yl)]-N-(2-methoxyphenyl)carboxamide
- ZERO/001699
- AC1LBTAN
- Oprea1_757836
- CTK7B1384
- MolPort-001-758-000
- SBB012647
- STK763306
- 5-Amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide; F0912-0477; [5-amino-1-benzyl(1,2,3-triazol-4-yl)]-N-(2-methoxyphenyl)carboxamide; ZERO/001699; AC1LBTAN; Oprea1_757836; CTK7B1384; MolPort-001-758-000; SBB012647; STK763306;
- SJFZNJOAXAINKP-UHFFFAOYSA-N
- SR-01000530630-1
- AKOS001737822
- SR-01000530630
- CS-0367049
- 5-Amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide #
- DTXSID70340344
- 361367-40-0
- 1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-benzyl-N-(2-methoxyphenyl)-
- 5-amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
-
- Inchi: InChI=1S/C17H17N5O2/c1-24-14-10-6-5-9-13(14)19-17(23)15-16(18)22(21-20-15)11-12-7-3-2-4-8-12/h2-10H,11,18H2,1H3,(H,19,23)
- InChI Key: SJFZNJOAXAINKP-UHFFFAOYSA-N
- SMILES: COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N
Computed Properties
- Exact Mass: 323.13822480g/mol
- Monoisotopic Mass: 323.13822480g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 416
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 95.1Ų
5-amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0912-0477-1mg |
5-amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
361367-40-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0912-0477-2μmol |
5-amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
361367-40-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0912-0477-3mg |
5-amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
361367-40-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0912-0477-2mg |
5-amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
361367-40-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
5-amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Related Literature
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Pradipbhai D. Kalariya,Prinesh N. Patel,Mahesh Sharma,Prabha Garg,M. V. N. Kumar Talluri RSC Adv., 2015,5, 69273-69288
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2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
Additional information on 5-amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Recent Advances in the Study of 5-amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 361367-40-0)
The compound 5-amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 361367-40-0) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This 1,2,3-triazole derivative has attracted significant attention due to its unique structural features and potential pharmacological activities. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, revealing its potential as a versatile pharmacophore for drug discovery.
Recent synthetic approaches to 5-amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide have employed copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, demonstrating improved yields and purity compared to traditional methods. The compound's structural characterization through NMR spectroscopy and X-ray crystallography has provided valuable insights into its conformational preferences and potential binding modes with biological targets. These structural studies have been particularly important for understanding structure-activity relationships in related analogs.
Biological evaluations have revealed that this compound exhibits moderate to strong inhibitory activity against several kinase targets, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). Molecular docking studies suggest that the 2-methoxyphenyl group plays a crucial role in target binding through hydrophobic interactions, while the triazole core participates in hydrogen bonding with key residues in the ATP-binding pocket of these kinases. These findings have spurred interest in developing optimized derivatives with improved selectivity and potency.
In pharmacological studies, preliminary in vivo data indicate that 5-amino-1-benzyl-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide shows favorable pharmacokinetic properties, including reasonable oral bioavailability and metabolic stability. However, challenges remain in optimizing its blood-brain barrier penetration for potential CNS applications. Recent formulation studies have explored nanoparticle-based delivery systems to address these limitations and enhance therapeutic efficacy.
The compound's potential therapeutic applications are currently being investigated in several disease models, including neurodegenerative disorders and certain cancers. Particularly promising results have been observed in preclinical models of Alzheimer's disease, where the compound demonstrated neuroprotective effects through multiple mechanisms, including tau phosphorylation modulation and amyloid-β aggregation inhibition. These findings position 361367-40-0 as a valuable lead compound for further drug development efforts in these therapeutic areas.
Future research directions for this compound class include extensive structure-activity relationship studies to optimize both potency and drug-like properties, as well as detailed mechanistic studies to fully elucidate its mode of action. The development of radiolabeled or fluorescent derivatives for target engagement studies is also underway, which could provide valuable tools for both basic research and drug discovery applications.
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